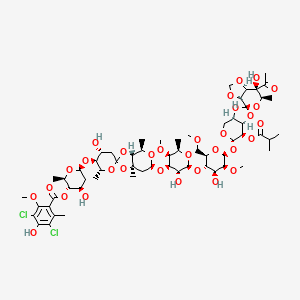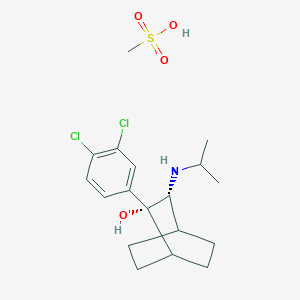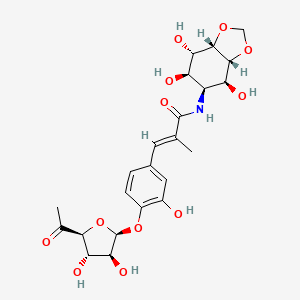![molecular formula C14H14N2O5 B1261981 (6R,7S,8aS)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B1261981.png)
(6R,7S,8aS)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,7S,8aS)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid is a member of pyrrolidines.
Scientific Research Applications
Synthesis and Reactivity
Research has explored the synthesis and reactivity of related pyrrolo[1,2-a]pyrazine derivatives. For instance, Voievudskyi et al. (2016) described the synthesis of novel analogues of natural alkaloid peramine using similar heterocyclic compounds. Their work involved studying the reactivity of N-aminopiperazine towards various electrophilic reagents, providing insights into the synthetic utility of these compounds (Voievudskyi et al., 2016).
Antioxidant Properties
Cavalier et al. (2001) investigated the antioxidant properties of 2,6-diamino-3,5-diaryl-1,4-pyrazine derivatives, revealing their potential as inhibitors of linoleate peroxidation. This research highlights the possible application of pyrazine derivatives, similar to the compound , in developing antioxidants (Cavalier et al., 2001).
Chemical Synthesis Techniques
Alizadeh et al. (2014) reported an efficient synthesis method for alkyl 7-hydroxy-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate derivatives. Their method demonstrates the feasibility of synthesizing complex pyrazine derivatives in an efficient manner, which could be relevant for the compound of interest (Alizadeh et al., 2014).
Peptidomimetic Applications
Gloanec et al. (2002) synthesized a new peptidomimetic derivative, benzyl (6S)-1,3-dichloro-4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrazine-6-carboxylic ester. This research suggests the potential use of pyrrolo[1,2-a]pyrazine derivatives in designing peptidomimetic agents, which could have applications in drug design and molecular biology (Gloanec et al., 2002).
Biological Activity
Sobolevskaya et al. (2008) isolated a cyclic dipeptide containing a pyrrolo[1,2-a]pyrazine ring from Streptomyces sp. and found cytotoxic activity against sea urchin embryos. This suggests that compounds with the pyrrolo[1,2-a]pyrazine structure, like the one , could have significant biological activities (Sobolevskaya et al., 2008).
properties
Product Name |
(6R,7S,8aS)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid |
|---|---|
Molecular Formula |
C14H14N2O5 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(6R,7S,8aS)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C14H14N2O5/c17-8-3-1-7(2-4-8)12-9(14(20)21)5-10-13(19)15-6-11(18)16(10)12/h1-4,9-10,12,17H,5-6H2,(H,15,19)(H,20,21)/t9-,10-,12-/m0/s1 |
InChI Key |
XXCHHAWXLBRHHY-NHCYSSNCSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](N2[C@@H]1C(=O)NCC2=O)C3=CC=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1C(C(N2C1C(=O)NCC2=O)C3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Oxazolo[5,4-d]pyrimidine](/img/structure/B1261902.png)
![3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide](/img/structure/B1261903.png)
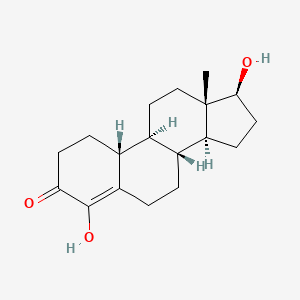

![13-Benzyl-6-hydroxy-8-(hydroxymethyl)-4,17-dimethyl-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-5-one](/img/structure/B1261907.png)
![4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione](/img/structure/B1261908.png)
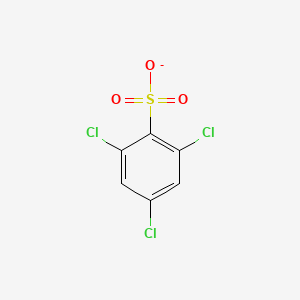

![(1S,2R,10Z,16S,23Z,27R)-5,18-diazapentacyclo[12.12.1.11,5.02,16.018,27]octacosa-10,14,23-triene](/img/structure/B1261913.png)

